

How to address S-[2-(Dimethylamino)ethyl] ethanethioate insolubility in aqueous buffers

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Compound of Interest

Compound Name: S-[2-(Dimethylamino)ethyl]
ethanethioate

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Technical Support Center: S-[2-(Dimethylamino)ethyl] ethanethioate

This technical support guide provides troubleshooting advice and answers to frequently asked questions regarding the solubility of **S-[2-(Dimethylamino)ethyl] ethanethioate** in aqueous buffers. It is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is **S-[2-(Dimethylamino)ethyl] ethanethioate** and what are its key properties?

S-[2-(Dimethylamino)ethyl] ethanethioate is an organosulfur compound with the molecular formula C₆H₁₃NOS.^{[1][2][3][4][5]} It contains a tertiary amine and a thioester functional group.^[1] Its physicochemical properties are summarized in the table below. The predicted pK_a of the dimethylamino group is approximately 8.55, which is critical for its solubility in aqueous solutions.^[2]

Physicochemical Properties of **S-[2-(Dimethylamino)ethyl] ethanethioate**

Property	Value	Source
Molecular Formula	C6H13NOS	[1][2][3][5]
Molecular Weight	147.24 g/mol	[1][3][5]
Predicted pKa	8.55 ± 0.28	[2]
Predicted LogP	0.8277	[1][2]
Hydrogen Bond Acceptor Count	3	[2]
Hydrogen Bond Donor Count	0	[2]

Q2: Why is my **S-[2-(Dimethylamino)ethyl] ethanethioate** insoluble in a neutral aqueous buffer?

The limited solubility of **S-[2-(Dimethylamino)ethyl] ethanethioate** in neutral buffers (e.g., PBS at pH 7.4) is primarily due to the nature of its tertiary amine group.[6][7][8] At a neutral pH, which is close to or above its pKa of ~8.55, a significant portion of the molecules will be in their uncharged, free base form. This form is less polar and therefore less soluble in water.[9] For improved solubility, the buffer pH should be acidic relative to the compound's pKa.

Q3: How does pH affect the solubility of this compound?

The pH of the aqueous buffer is the most critical factor influencing the solubility of **S-[2-(Dimethylamino)ethyl] ethanethioate**.[9] The tertiary amine group can accept a proton (become protonated) to form a positively charged ammonium salt. This salt form is significantly more polar and, therefore, more soluble in water. By lowering the pH of the buffer to a value 1-2 units below the pKa (e.g., pH 6.5-7.5), you can ensure that the majority of the compound is in its protonated, soluble form.

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